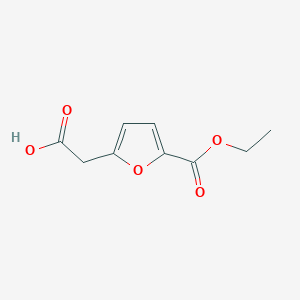

5-Ethoxycarbonylfuran-2-ylacetic acid

Description

5-Ethoxycarbonylfuran-2-ylacetic acid is a furan-based organic compound characterized by an ethoxycarbonyl group at the 5-position of the furan ring and an acetic acid substituent at the 2-position. Its structure combines both ester and carboxylic acid functionalities, making it a versatile intermediate in synthetic organic chemistry. This compound is of interest in pharmaceutical and materials science research, particularly in the synthesis of heterocyclic derivatives or prodrugs .

Properties

CAS No. |

611239-01-1 |

|---|---|

Molecular Formula |

C9H10O5 |

Molecular Weight |

198.17 g/mol |

IUPAC Name |

2-(5-ethoxycarbonylfuran-2-yl)acetic acid |

InChI |

InChI=1S/C9H10O5/c1-2-13-9(12)7-4-3-6(14-7)5-8(10)11/h3-4H,2,5H2,1H3,(H,10,11) |

InChI Key |

LMMZHIUUWGEYMU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 5-ethoxycarbonylfuran-2-ylacetic acid is compared with three compounds from the provided evidence: ethyl 2-phenylacetoacetate, 5-hydroxyindoleacetic acid (5-HIAA), and 5-ethynyl-2'-deoxyuridine.

Key Comparisons:

Ethyl 2-phenylacetoacetate ():

Both compounds feature ester groups, but ethyl 2-phenylacetoacetate includes a phenyl and ketone group, enhancing its utility in Claisen condensations for synthesizing aromatic heterocycles. In contrast, 5-ethoxycarbonylfuran-2-ylacetic acid’s furan ring and acetic acid group may favor cyclization reactions or metal coordination .5-HIAA ():

While 5-HIAA is a carboxylic acid like the target compound, its indole scaffold and role as a serotonin metabolite distinguish it. 5-HIAA’s efflux from the brain is mediated by probenecid-sensitive transporters, suggesting that acidic furan derivatives like 5-ethoxycarbonylfuran-2-ylacetic acid might also interact with specialized transport systems if bioactive .- 5-Ethynyl-2'-deoxyuridine (): This nucleoside analog contains an ethynyl group for "click chemistry" applications, contrasting with the ethoxycarbonyl group in the target compound.

Research Findings and Implications

- Safety Profile: While 5-ethynyl-2'-deoxyuridine has documented low acute toxicity, the flammability and stability of 5-ethoxycarbonylfuran-2-ylacetic acid remain uncharacterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.